molecular formula C5H7BO2S B8674987 3-Thenylboronic acid

3-Thenylboronic acid

Cat. No.: B8674987
M. Wt: 141.99 g/mol
InChI Key: JBWPAMVNJXDNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thenylboronic acid is a useful research compound. Its molecular formula is C5H7BO2S and its molecular weight is 141.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7BO2S

Molecular Weight

141.99 g/mol

IUPAC Name

thiophen-3-ylmethylboronic acid

InChI

InChI=1S/C5H7BO2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4,7-8H,3H2

InChI Key

JBWPAMVNJXDNOH-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CSC=C1)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5 M solution in hexane, 20 ml, 50 mmol) was added dropwise to a solution of 3-bromothiophene (8.15 g, 50 mmol) in THF (20 ml) at -78° C. under an argon atmosphere. The resulting solution was stirred at -78° C. for 45 min, and then added to a solution of triisopropyl borate (9.4 g, 50 mmol) in THF at -78° C. over 30 min through a steel cannula. The resulting reaction mixture was stirred at room temperature for 12 h and was decomposed by the addition of 100 ml 1N HCl. The aqueous layer was extracted with ether (2×100 ml) and the combined organic layers was extracted with 1 M NaOH (3×30 ml), the aqueous extract was acidified with concentrated HCl to pH 2 and extracted with ether (3×50 ml). The combined ether extract was washed once with water, dried over MgSO4 and filtered. Removal of the solvent gave 3-thenylboronic acid as a solid (5.2 g, 80% yield).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
[Compound]
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steel
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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100 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromothiophene (8.15 g, 50 mmol) in THF (20 ml) at -78° C. under an argon atmosphere was added n-butyllithium (2.5M solution in hexane, 20 ml, 50 mmol) dropwise and the resultant solution was stirred at -78° C. for 45 min. This solution was added to a solution of triisopropyl borate (9.4 g, 50 mmol) in THF at -78° C. over 30 min through a steel cannula. The resultant reaction mixture was stirred at room temperature for 12 h and was decomposed by the addition of 100 ml 1N HCl. The aqueous layer was extracted with ether (2×100 ml) and the combined organic layer was extracted with 1M NaOH (3×30 ml), the aqueous extract was acidified with concentrated HCl to pH 2 and extracted with ether (3×50 ml). The combined ether extract was washed once with water, dried over MgSO4 and filtered. Removal of the solvent gave 3-thenylboronic acid as a solid (5.2 g, 80% yield).
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
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Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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